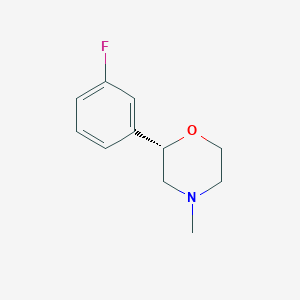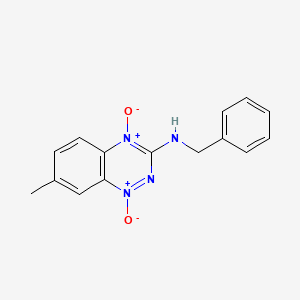
L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine is a peptide compound composed of eight amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
化学反応の分析
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine does not contain these amino acids.
Reduction: Disulfide bonds in peptides can be reduced using agents like DTT (dithiothreitol), but this peptide lacks cysteine residues.
Substitution: Amino acid residues in peptides can be substituted through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: DTT, TCEP (tris(2-carboxyethyl)phosphine).
Coupling Reagents: HBTU, DIC, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
The primary products formed from these reactions are modified peptides with altered amino acid sequences or chemical structures, which can affect their biological activity and stability.
科学的研究の応用
L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
作用機序
The mechanism of action of L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins, thereby modulating signaling pathways and cellular functions. The exact molecular targets and pathways involved would require further experimental validation.
類似化合物との比較
Similar Compounds
Uniqueness
L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine is unique due to its specific sequence of amino acids, which determines its structure, stability, and biological activity. Compared to similar peptides, it may exhibit distinct binding affinities, stability profiles, and functional properties, making it valuable for specific research and industrial applications.
特性
CAS番号 |
918528-64-0 |
|---|---|
分子式 |
C36H64N8O12 |
分子量 |
800.9 g/mol |
IUPAC名 |
(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C36H64N8O12/c1-10-18(6)26(42-30(49)22-12-11-13-37-22)34(53)40-24(15-45)32(51)41-25(17(4)5)33(52)43-27(20(8)46)35(54)38-19(7)29(48)39-23(14-16(2)3)31(50)44-28(21(9)47)36(55)56/h16-28,37,45-47H,10-15H2,1-9H3,(H,38,54)(H,39,48)(H,40,53)(H,41,51)(H,42,49)(H,43,52)(H,44,50)(H,55,56)/t18-,19-,20+,21+,22-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChIキー |
BVXMDGMOCHLPHX-KNTHKRQGSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]1CCCN1 |
正規SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol](/img/structure/B14197955.png)
![[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B14197962.png)

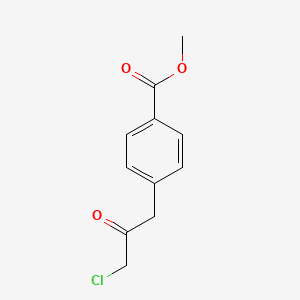
![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-](/img/structure/B14197989.png)
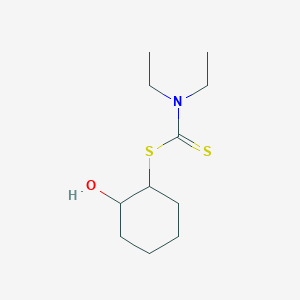

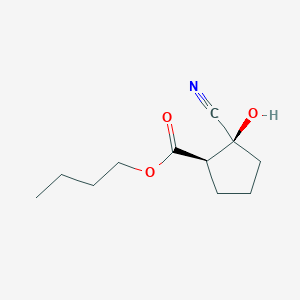
![N-(4-Chlorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14198012.png)
![2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B14198018.png)
